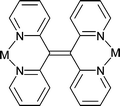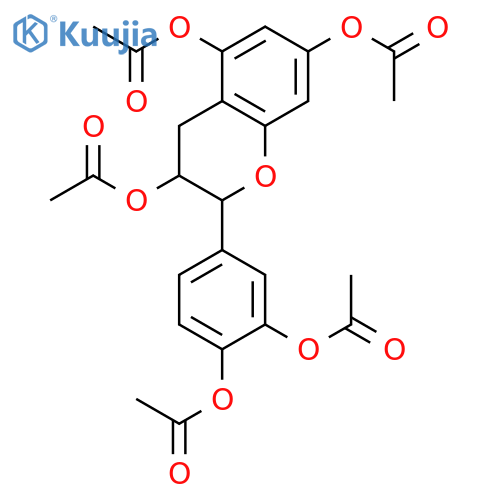Coordination chemistry of di-2-pyridylmethane and related bridging ligands with silver(i), copper(ii), palladium(ii) and zinc(ii)
Dalton Transactions Pub Date: 2003-10-07 DOI: 10.1039/B309479K
Abstract

Recommended Literature
- [1] Bottleable NiCl2(dppe) as a catalyst for the Markovnikov-selective hydroboration of styrenes with bis(pinacolato)diboron†
- [2] Cumulative author index
- [3] Heterogeneous Amberlyst-15-catalyzed synthesis of complex hybrid heterocycles containing [1,6]-naphthyridine under metal-free green conditions†
- [4] Ring currents in the porphyrins: π shielding, delocalisation pathways and the central cation
- [5] Effective tumor-targeted delivery of etoposide using chitosan nanoparticles conjugated with folic acid and sulfobetaine methacrylate†
- [6] Two-dimensional FeCo2O4 nanosheets with oxygen vacancies enable boosted oxygen evolution†
- [7] Back cover
- [8] Pesticides in the atmospheric environment: an overview on their determination methodologies†
- [9] LiFePO4 with an alluaudite crystal structure for lithium ion batteries†
- [10] Tertiary phosphine binding to pyridylazole chelated rhenium via substitution in phosphine oxide precursors: geometrical preference, twin isomerization and effects of diphosphine spacer length and metal oxidation state

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 16733-90-7









